2,4-Dibromo-3,6-difluorothiophenol
Overview
Description
2,4-Dibromo-3,6-difluorothiophenol is an organosulfur compound with the molecular formula C6H2Br2F2S. This compound is characterized by the presence of bromine and fluorine atoms attached to a thiophenol ring, making it a halogenated thiophenol derivative. The unique combination of bromine and fluorine atoms imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-3,6-difluorothiophenol typically involves halogenation reactions. One common method is the bromination of 3,6-difluorothiophenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the 2 and 4 positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-3,6-difluorothiophenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The thiophenol group can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), catalysts (palladium, copper).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution: Formation of substituted thiophenol derivatives.
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of dehalogenated thiophenol derivatives.
Scientific Research Applications
2,4-Dibromo-3,6-difluorothiophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in halogenation reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-3,6-difluorothiophenol involves its interaction with molecular targets through halogen bonding and thiol reactivity. The bromine and fluorine atoms can form halogen bonds with electron-rich sites on target molecules, while the thiophenol group can undergo redox reactions, influencing biological pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dibromo-2,3-difluorophenol
- 1,4-Dibromotetrafluorobenzene
Comparison
Compared to similar compounds, 2,4-Dibromo-3,6-difluorothiophenol is unique due to the presence of both bromine and fluorine atoms on a thiophenol ring. This combination imparts distinct reactivity and chemical properties, making it more versatile in various applications. The thiophenol group also provides additional reactivity compared to purely aromatic halogenated compounds.
Properties
IUPAC Name |
2,4-dibromo-3,6-difluorobenzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F2S/c7-2-1-3(9)6(11)4(8)5(2)10/h1,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMAJROWVVAZMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)Br)S)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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